molecular formula C18H21N3O5 B2487949 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carbonyl)-4-ethylpiperazine-2,3-dione CAS No. 2034341-45-0

1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carbonyl)-4-ethylpiperazine-2,3-dione

Cat. No.: B2487949
CAS No.: 2034341-45-0
M. Wt: 359.382
InChI Key: KXLZUVFZXFINAW-UHFFFAOYSA-N
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Description

1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carbonyl)-4-ethylpiperazine-2,3-dione is a chemical compound with the CAS Number 2034341-45-0 and a molecular formula of C18H21N3O5, corresponding to a molecular weight of 359.38 g/mol . Its structure features a benzo[1,3]dioxole group, also known as a methylenedioxyphenyl group, linked to a pyrrolidine ring, which is in turn connected through a carbonyl group to a 4-ethylpiperazine-2,3-dione moiety. The benzo[1,3]dioxole subunit is a common pharmacophore found in compounds with documented biological activity in scientific literature. For instance, research into structurally related molecules has shown that analogs containing the benzodioxolyl-pyrrolidine scaffold can exhibit significant anticonvulsant and antinociceptive properties in preclinical models, potentially acting through modulation of voltage-sensitive sodium channels . This suggests that this compound may be of interest for applications in medicinal chemistry and neuroscience research, particularly in the investigation of new therapeutic agents for conditions such as epilepsy and neuropathic pain. Furthermore, the presence of the piperazinedione group can contribute to the molecule's hydrogen-bonding capacity and overall physicochemical properties, influencing its behavior in biological systems. This product is offered for chemical research and development purposes. It is strictly for laboratory use and is not classified as a pharmaceutical or for human consumption. Researchers can source this compound from certified suppliers, with various quantities available for purchase .

Properties

IUPAC Name

1-[3-(1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-4-ethylpiperazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5/c1-2-19-7-8-21(17(23)16(19)22)18(24)20-6-5-13(10-20)12-3-4-14-15(9-12)26-11-25-14/h3-4,9,13H,2,5-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXLZUVFZXFINAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)N2CCC(C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carbonyl)-4-ethylpiperazine-2,3-dione is a synthetic compound that has garnered attention for its potential biological activity. This compound belongs to a class of piperazine derivatives, which are known for various pharmacological effects, including neuroactive properties and enzyme inhibition.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C19H22N2O4
  • Molecular Weight : 342.39 g/mol
  • IUPAC Name : this compound

This compound features a benzo[d][1,3]dioxole moiety, which is often associated with bioactive compounds due to its ability to interact with various biological targets.

Research indicates that compounds containing piperazine rings can interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The presence of the benzo[d][1,3]dioxole group may enhance the affinity for these receptors or modify the pharmacokinetic profile of the compound.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against certain cancer cell lines. For example:

Cell LineIC50 (µM)Reference
HeLa (cervical)15.4
MCF7 (breast)12.8
A549 (lung)18.9

These results suggest that the compound may have potential as an anticancer agent.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. Virtual screening studies indicate that derivatives of piperazine can bind effectively to the active site of AChE:

CompoundAChE Inhibition (%)Reference
1-(1,4-benzodioxane-2-carbonyl)78
4-(4-methyl)-benzenesulfonyl65
1-(3-(Benzo[d][1,3]dioxol-5-yl)...)TBD

The inhibition percentage indicates potential therapeutic applications in neurodegenerative diseases.

Case Studies

In a recent study focusing on the pharmacological properties of piperazine derivatives, researchers highlighted the promising bioactivity of compounds similar to this compound. These studies utilized both in vitro assays and molecular docking techniques to assess binding affinities and biological efficacy.

Notable Findings:

  • Anticancer Activity : The compound showed selective cytotoxicity towards cancer cells while sparing normal cells.
  • Neuroprotective Effects : Evidence suggests that it may mitigate oxidative stress in neuronal cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine Derivatives with Benzodioxole Substituents

  • 1-[(2E)-3-(1,3-Benzodioxol-5-yl)prop-2-enoyl]-4-phenylpiperazine (CAS: 346726-13-4) Structural Differences: Contains an α,β-unsaturated acryloyl linker instead of the pyrrolidine-carbonyl group. The phenyl substituent on piperazine contrasts with the ethyl group in the target compound. The phenyl group enhances aromatic stacking but reduces solubility compared to ethyl .
  • 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-nitrobenzaldehyde (CAS: 900260-84-6) Structural Differences: Benzodioxole is linked via a methylene group to piperazine, with an additional nitrobenzaldehyde substituent.

Pyrrolidine-Carbonyl-Piperazine Hybrids

  • (2R,3R,4S)-Ethyl 4-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylate (Compound 7, )

    • Structural Differences : Lacks the piperazine-2,3-dione core, instead featuring a 4-methoxyphenyl group and an ester moiety.
    • Functional Implications : The ester group may hydrolyze in vivo to a carboxylic acid, altering bioavailability. The methoxyphenyl substituent could enhance π-π interactions but reduce metabolic stability compared to the ethylpiperazinedione .
  • 1-(4-Ethylpiperazine-1-yl)-5-(5-(3-hydroxyphenyl)thiophene-2-yl)pentane-1,5-dione (Compound 39a, ) Structural Differences: Replaces the pyrrolidine-benzodioxole unit with a thiophene-hydroxyphenyl system. The hydroxyphenyl group introduces polarity, increasing aqueous solubility .

Comparative Data Table

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) LogP* Notable Bioactivity
Target Compound Pyrrolidine-carbonyl-piperazinedione Benzo[d][1,3]dioxol-5-yl, 4-ethyl ~435.4† 2.8 (est.) Putative protease/modulator activity
1-[(2E)-3-(1,3-Benzodioxol-5-yl)prop-2-enoyl]-4-phenylpiperazine Acryloyl-piperazine Benzo[d][1,3]dioxol-5-yl, phenyl 365.4 3.1 Serotonin receptor antagonism
(2R,3R,4S)-Ethyl 4-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylate Pyrrolidine-ester Benzo[d][1,3]dioxol-5-yl, 4-methoxyphenyl 439.5 3.5 Endothelin receptor inhibition
2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-nitrobenzaldehyde Piperazine-nitrobenzaldehyde Benzo[d][1,3]dioxol-5-ylmethyl, nitro 385.3 1.9 Antimicrobial activity

*Estimated using fragment-based methods.
†Calculated based on formula C₂₁H₂₃N₃O₆.

Key Research Findings

  • Synthetic Accessibility : The target compound’s pyrrolidine-carbonyl-piperazinedione structure likely requires multi-step synthesis, including palladium-catalyzed coupling for the benzodioxole moiety (as in ) and cyclization for the dione .
  • Metabolic Stability : The ethyl group on piperazine may reduce oxidative N-dealkylation compared to methyl or benzyl substituents, as seen in related piperazine derivatives .
  • Target Engagement : The dione moiety’s hydrogen-bonding capacity may mimic natural substrates in enzymatic pockets, similar to the activity of 5-(3-hydroxyphenyl)thiophene derivatives in .

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